molecular formula C12H11NO4 B1416796 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 1087784-06-2

2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B1416796
CAS No.: 1087784-06-2
M. Wt: 233.22 g/mol
InChI Key: KSKGZHWNQKLAJL-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a propanoic acid group attached to an isoindoline ring system, which is further substituted with a methyl group and two oxo groups. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the condensation of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. One common method involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate, which is then hydrolyzed to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid group or the methyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 2-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to the presence of the methyl group at the 5-position of the isoindoline ring, which can influence its reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-(5-methyl-1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-3-4-8-9(5-6)11(15)13(10(8)14)7(2)12(16)17/h3-5,7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKGZHWNQKLAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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